(2S)-2-(azidomethyl)oxirane

説明

(2S)-2-(azidomethyl)oxirane is an organic compound with the molecular formula C3H5N3O It is a chiral molecule, meaning it has a non-superimposable mirror image

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(azidomethyl)oxirane typically involves the reaction of an epoxide with an azide source. One common method is the reaction of (2S)-glycidyl tosylate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of azides.

化学反応の分析

Types of Reactions

(2S)-2-(azidomethyl)oxirane can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro or nitrile compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Primary amines.

Substitution: Various substituted oxiranes depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

(2S)-2-(azidomethyl)oxirane serves as a valuable building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation: The azide group can be oxidized to form nitro or nitrile compounds.

- Reduction: It can be reduced to yield primary amines.

- Substitution Reactions: The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.

These reactions enable the synthesis of complex molecules and polyfunctional compounds, making it a critical intermediate in synthetic methodologies.

Biological Applications

The compound has demonstrated significant utility in biological research:

- Drug Development: Its ability to form stable conjugates with biomolecules facilitates targeted drug delivery systems. The reactive azide group enables specific labeling of proteins and nucleic acids for imaging and therapeutic applications.

- Biochemical Assays: this compound is employed as a probe in enzyme mechanism investigations due to its reactivity. It can selectively interact with active sites, providing insights into catalytic processes.

- Bioconjugation Studies: Research has shown that this compound effectively labels proteins for imaging purposes, enhancing tracking within biological systems.

Materials Science

In materials science, this compound is utilized as a cross-linker due to its azide functional group. Studies indicate that azide-based cross-linkers improve the stability of organic photovoltaics compared to traditional cross-linkers, thereby enhancing device performance under thermal stress .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Functional Group | Key Difference |

|---|---|---|

| (2R)-2-(azidomethyl)oxirane | Azide | Enantiomer of this compound |

| (2S)-2-(bromomethyl)oxirane | Bromine | Contains a bromine atom instead of an azide |

| (2S)-2-(chloromethyl)oxirane | Chlorine | Contains a chlorine atom instead of an azide |

| (3S)-3-(azidopropyl)oxirane | Azide | Different position of the azide group |

The unique azide functional group in this compound distinguishes it from halogenated analogs, enhancing its value in research and industry due to its ability to participate in click chemistry .

Case Studies and Research Findings

Several studies have highlighted the biological activity and synthetic utility of this compound:

- Bioconjugation Studies: A study demonstrated that this compound effectively labels proteins for imaging purposes, facilitating tracking within biological systems. The stability of the formed conjugates makes them suitable for long-term studies .

- Enzyme Mechanism Investigations: The compound has been used as a probe to study enzyme mechanisms due to its ability to interact selectively with active sites, providing insights into catalytic processes .

- Click Chemistry Applications: In various synthetic pathways, this compound has been utilized to create diverse chemical libraries through click chemistry, showcasing its versatility as a synthetic intermediate .

作用機序

The mechanism of action of (2S)-2-(azidomethyl)oxirane involves its reactivity with various nucleophiles and electrophiles. The azide group can participate in click chemistry reactions, forming stable triazole rings. The epoxide ring can undergo ring-opening reactions, leading to the formation of various functionalized products. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile, depending on the reaction conditions.

類似化合物との比較

Similar Compounds

(2R)-2-(azidomethyl)oxirane: The enantiomer of (2S)-2-(azidomethyl)oxirane.

(2S)-2-(bromomethyl)oxirane: A similar compound with a bromine atom instead of an azide group.

(2S)-2-(chloromethyl)oxirane: A similar compound with a chlorine atom instead of an azide group.

Uniqueness

This compound is unique due to its azide functional group, which imparts distinct reactivity compared to its halogenated analogs. The azide group allows for participation in click chemistry, a widely used and highly efficient synthetic methodology. This makes this compound a valuable compound in various research and industrial applications.

生物活性

(2S)-2-(azidomethyl)oxirane, with the molecular formula C₃H₅N₃O, is an organic compound characterized by its unique chiral oxirane (epoxide) structure and the presence of an azidomethyl group. This compound has garnered attention in both synthetic and biological chemistry due to its distinctive reactivity and potential applications in drug development and bioconjugation.

Chemical Structure and Properties

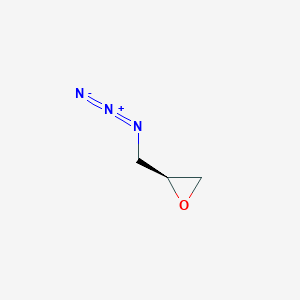

The structural formula of this compound can be represented as follows:

This compound features a three-membered epoxide ring, which is known for its strain and reactivity, making it a valuable intermediate in organic synthesis. The azide group (-N₃) enhances its utility in "click chemistry," particularly in forming stable triazole compounds through 1,3-dipolar cycloaddition reactions with alkynes.

The biological activity of this compound is primarily attributed to its ability to react with various nucleophiles and electrophiles. The azide group can participate in click chemistry reactions, leading to the formation of stable triazole rings. Additionally, the epoxide ring can undergo ring-opening reactions, resulting in various functionalized products. This dual reactivity allows this compound to serve as both a nucleophile and an electrophile, depending on the reaction conditions.

Biological Applications

- Drug Development : The compound's ability to form stable conjugates with biological macromolecules makes it useful in drug delivery systems. Its reactive azide group allows for specific labeling of biomolecules, facilitating imaging and therapeutic applications.

- Biochemical Assays : this compound is employed in enzyme mechanism investigations and biochemical assays due to its reactivity and capacity to form stable conjugates.

- Synthetic Chemistry : It acts as a building block in the synthesis of complex molecules, particularly in the preparation of polyfunctional compounds. Its unique reactivity patterns enable the development of novel synthetic methodologies .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Functional Group | Key Difference |

|---|---|---|

| (2R)-2-(azidomethyl)oxirane | Azide | Enantiomer of this compound |

| (2S)-2-(bromomethyl)oxirane | Bromine | Contains a bromine atom instead of an azide |

| (2S)-2-(chloromethyl)oxirane | Chlorine | Contains a chlorine atom instead of an azide |

| (3S)-3-(azidopropyl)oxirane | Azide | Different position of the azide group |

The unique azide functional group distinguishes this compound from halogenated analogs, enabling participation in click chemistry and enhancing its value in research and industry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Bioconjugation Studies : Research demonstrated that this compound can effectively label proteins for imaging purposes, facilitating tracking within biological systems. The stability of the formed conjugates makes them suitable for long-term studies.

- Enzyme Mechanism Investigations : The compound has been used as a probe to study enzyme mechanisms due to its ability to interact selectively with active sites, providing insights into catalytic processes .

- Click Chemistry Applications : In various synthetic pathways, this compound has been utilized to create diverse chemical libraries through click chemistry, showcasing its versatility as a synthetic intermediate .

特性

IUPAC Name |

(2S)-2-(azidomethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。